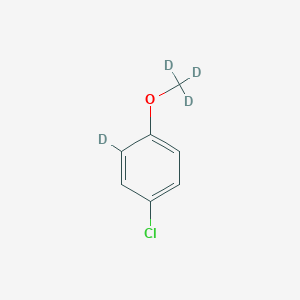

4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of deuterated compounds often involves specific reactions where hydrogen atoms are replaced with deuterium. Techniques might include the use of deuterio-chloroform and monodeuterio-ethanol as precursors, as seen in the synthesis of triethoxy-deuteriomethane (Uray & Celotto, 1987)(Uray & Celotto, 1987). Although the exact synthesis route for "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene" is not detailed, similar methodologies could potentially be applied, emphasizing the controlled introduction of deuterium into the molecule.

Molecular Structure Analysis

The molecular structure of deuterated compounds can be significantly influenced by the presence of deuterium. Studies such as the X-ray structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene offer insights into how modifications in molecular structure, including deuterium substitution, can impact the overall shape and electronic configuration of molecules (Lindeman et al., 1993)(Lindeman et al., 1993).

Chemical Reactions and Properties

Deuterated compounds exhibit unique chemical reactivities compared to their non-deuterated counterparts due to the kinetic isotope effect. The synthesis and behavior of 1,2,4,5-tetrasubstituted benzenes with specific substituents hint at how structural changes, including deuteration, can alter chemical properties and reactivity patterns (Norbert et al., 1997)(Norbert et al., 1997).

Physical Properties Analysis

The introduction of deuterium into organic compounds affects their physical properties, such as boiling points, melting points, and densities. While specific data on "this compound" is not available, research on similar deuterated compounds provides valuable insights into how isotopic substitution influences physical characteristics.

Chemical Properties Analysis

The chemical properties of deuterated compounds, including acidity, basicity, and reactivity towards various reagents, can differ significantly from their hydrogen counterparts. Studies like the crossed beams reaction of atomic carbon with d6-benzene highlight the complex interplay between molecular structure and chemical reactivity in deuterated systems (Kaiser et al., 1999)(Kaiser et al., 1999).

科学的研究の応用

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their versatility as a supramolecular building block highlights the potential utility of related chlorobenzene derivatives in similar applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Significance of Triazine Derivatives

The transformation of benzene rings into triazine structures has yielded compounds with a wide spectrum of biological activities, suggesting the potential for chlorobenzene derivatives in medicinal chemistry. Triazine derivatives have shown antibacterial, antifungal, anticancer, and antiviral activities, among others. This indicates the role of chlorobenzene derivatives in developing future drugs with potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Environmental Fate and Remediation Strategies

Research on chlorobenzenes (CBs), which are structurally related to "4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene," has provided insights into their environmental fate and potential remediation strategies. CBs are persistent organic pollutants that pose significant environmental risks. The main degradation pathway under anaerobic conditions is dechlorination, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination with biodegradation or biomineralization of lower-chlorinated benzenes offer promising tools for remediation of soils contaminated with CBs (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Antimicrobial Applications

Studies on p-Cymene, a derivative of benzene, highlight its range of biological activities, including antimicrobial effects. This suggests the potential of chlorobenzene derivatives, such as "this compound," in developing new antimicrobial agents. Further research is required to assess their efficacy and safety for use in human healthcare and biomedical applications (Marchese et al., 2017).

作用機序

Target of Action

Similar compounds, such as benzene derivatives, primarily interact with electrophiles . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Mode of Action

The mode of action of 4-Chloro-2-deuterio-1-(trideuteriomethoxy)benzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound’s pi electrons attack the electrophile, forming a sigma bond and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It can be inferred from the mode of action that the compound may influence pathways involving electrophilic aromatic substitution . The downstream effects would depend on the specific electrophiles involved and the resulting substituted benzene compounds.

Result of Action

Given its potential mode of action, it can be hypothesized that the compound may result in the formation of various substituted benzene derivatives, depending on the electrophiles present .

特性

IUPAC Name |

4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAYAGBVIXNAQ-VZOYEPQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。